

Assessing the Selectivity of TVB-3166 for FASN: A Comparative Guide

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Compound of Interest

Compound Name: TVB-3166
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of **TVB-3166**, a potent inhibitor of Fatty Acid Synthase (FASN), focusing on its selectivity for FASN over other enzymes. The information is supported by available experimental data to offer an objective assessment for research and drug development applications.

Introduction to TVB-3166 and FASN

Fatty Acid Synthase (FASN) is a critical enzyme in the de novo synthesis of fatty acids, primarily producing palmitate from acetyl-CoA and malonyl-CoA. In many cancer cells, FASN is overexpressed and plays a crucial role in providing lipids for membrane formation, energy storage, and signaling molecule synthesis. This makes FASN a compelling target for cancer therapy.

TVB-3166 is an orally bioavailable, reversible, and selective small molecule inhibitor of FASN. [1][2][3] It has been shown to induce apoptosis in tumor cells and inhibit tumor growth in preclinical models, making it a compound of significant interest in oncology research.[1][2][3]

Quantitative Analysis of TVB-3166 Inhibition

The potency of **TVB-3166** against FASN has been determined in various assays. The following table summarizes the key inhibitory concentrations.

Assay Type	Target/Process	IC50 Value	Reference
Biochemical Assay	Purified FASN Enzyme	42 nM	[1][4]
Cellular Assay	Cellular Palmitate Synthesis	81 nM	[1]
Cellular Assay	HeLa Cellular Palmitate Synthesis	60 nM	[2]
Cellular Assay	CALU-6 Cellular Palmitate Synthesis	81 nM	[2]
Cell Viability Assay	CALU-6 Non-Small-Cell Lung Tumor Cells	100 nM	[2]

Selectivity of TVB-3166

TVB-3166 is consistently described as a "selective" FASN inhibitor in the scientific literature.[1][2][3] This selectivity is a critical feature, as off-target effects can lead to toxicity and confound experimental results. The differentiation of **TVB-3166** from earlier FASN inhibitors like C75 and orlistat is partly based on its improved selectivity and better tolerability in in vivo models.[2]

However, publicly available data from comprehensive selectivity panel screenings against a broad range of other enzymes (e.g., kinases, other metabolic enzymes) with corresponding IC50 values are limited. While one study notes that the effects of **TVB-3166** are unlikely to be due to off-target effects based on comparable results with other FASN inhibitors and FASN silencing, specific quantitative data on its interaction with other enzymes is not provided.[5] Therefore, while qualitatively acknowledged as selective, a detailed quantitative comparison of its potency against FASN versus other enzymes cannot be fully compiled from the available literature.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments used to assess FASN inhibition.

FASN Biochemical Inhibition Assay

This assay directly measures the enzymatic activity of purified FASN and its inhibition by a test compound.

- **Enzyme and Substrates:** Purified human FASN enzyme is used. The substrates are acetyl-CoA, malonyl-CoA, and the cofactor NADPH.
- **Reaction Mixture:** A reaction buffer is prepared, typically containing potassium phosphate buffer (pH ~7.0), dithiothreitol (DTT), and EDTA.
- **Assay Procedure:**
 - The purified FASN enzyme is incubated with varying concentrations of the inhibitor (e.g., **TVB-3166**) in the reaction buffer.
 - The enzymatic reaction is initiated by adding the substrates acetyl-CoA and malonyl-CoA, along with NADPH.
 - The activity of FASN is determined by measuring the rate of NADPH oxidation, which can be monitored spectrophotometrically by the decrease in absorbance at 340 nm.
- **Data Analysis:** The rate of NADPH consumption is plotted against the inhibitor concentration to determine the IC50 value, which is the concentration of the inhibitor required to reduce FASN activity by 50%.

Cellular Palmitate Synthesis Assay

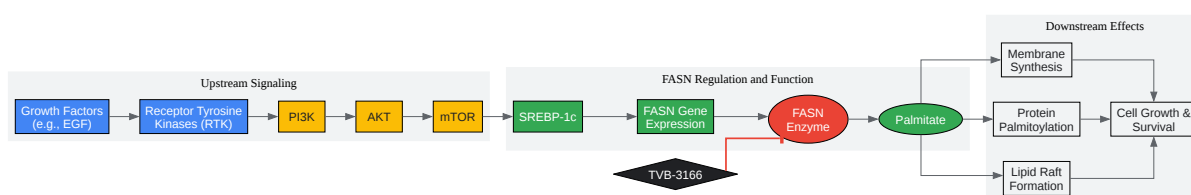
This assay measures the effect of an inhibitor on the de novo synthesis of palmitate in cultured cells.

- **Cell Culture:** Cancer cell lines known to have high FASN expression (e.g., HeLa, CALU-6) are cultured in appropriate media.

- Inhibitor Treatment: Cells are treated with a range of concentrations of the FASN inhibitor (e.g., **TVB-3166**) for a specified period.
- Isotope Labeling: A stable isotope-labeled precursor, such as ^{13}C -acetate or ^{13}C -glucose, is added to the cell culture medium.
- Lipid Extraction: After incubation, total lipids are extracted from the cells.
- Mass Spectrometry Analysis: The amount of ^{13}C -labeled palmitate is quantified using mass spectrometry.
- Data Analysis: The inhibition of ^{13}C -labeled palmitate synthesis is calculated for each inhibitor concentration, and the data is used to determine the cellular IC_{50} value.[2]

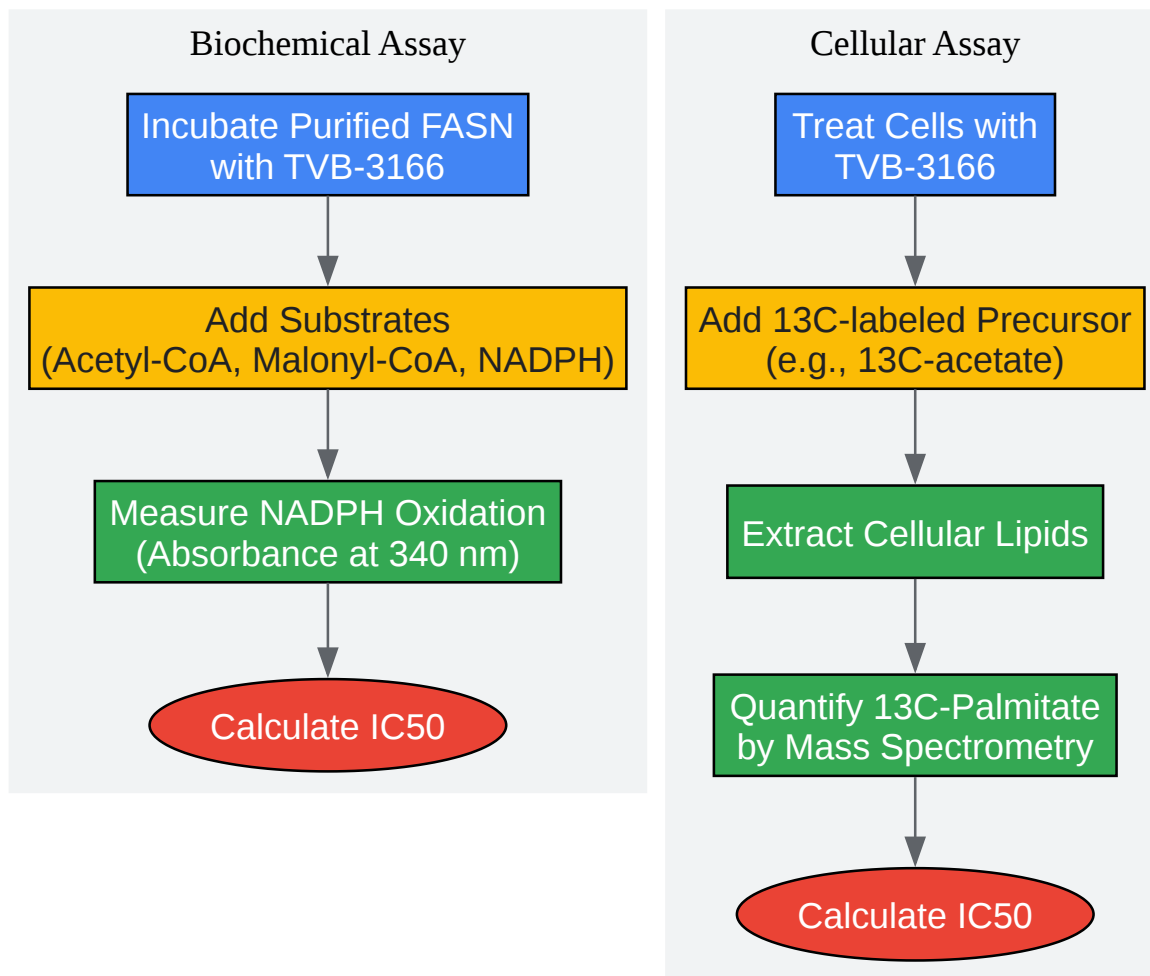
Visualizing Key Pathways and Workflows

To better understand the context of FASN inhibition and the experimental procedures, the following diagrams are provided.



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Caption: FASN signaling pathway and point of inhibition by **TVB-3166**.



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Caption: Experimental workflow for FASN inhibition assays.

Conclusion

TVB-3166 is a potent inhibitor of FASN with low nanomolar activity in both biochemical and cellular assays. It is described as a selective inhibitor, a feature that distinguishes it from earlier generations of FASN inhibitors and contributes to its favorable preclinical profile. While the available literature strongly supports its on-target activity against FASN, a comprehensive, publicly accessible selectivity panel detailing its activity against a wide range of other enzymes is needed for a complete quantitative assessment of its selectivity. The provided experimental protocols and diagrams offer a framework for further investigation and understanding of **TVB-3166**'s mechanism of action.

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